molecular formula C16H14N2O4 B12708184 9,10-Anthracenedione, 1-amino-5-(dimethylamino)-4,8-dihydroxy- CAS No. 72829-37-9

9,10-Anthracenedione, 1-amino-5-(dimethylamino)-4,8-dihydroxy-

Cat. No.: B12708184
CAS No.: 72829-37-9
M. Wt: 298.29 g/mol
InChI Key: CXGKWAGMKSPJMF-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-5-(dimethylamino)-4,8-dihydroxy-: is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes amino and dimethylamino groups, as well as hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-5-(dimethylamino)-4,8-dihydroxy- typically involves multiple steps:

    Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin and hydrochloric acid.

    Dimethylation: The amino groups are further reacted with dimethyl sulfate to introduce dimethylamino groups.

    Hydroxylation: Finally, hydroxyl groups are introduced through a hydroxylation reaction using reagents like hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalysts: The use of catalysts such as palladium on carbon can enhance reaction rates and selectivity.

    Purification: Techniques like recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

    Substitution: The amino and hydroxyl groups make it susceptible to substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and related compounds.

    Substitution Products: Halogenated anthraquinones and other substituted derivatives.

Scientific Research Applications

Chemistry

    Dye Synthesis: The compound is used as an intermediate in the synthesis of various dyes and pigments.

    Catalysis: It serves as a catalyst in certain organic reactions due to its redox properties.

Biology

    Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Cancer Research: Some derivatives are being studied for their potential anticancer properties.

    Drug Development: The compound is a starting point for the synthesis of various pharmaceuticals.

Industry

    Textile Industry: Used in the production of dyes for fabrics.

    Paper Industry: Employed in the dyeing of paper products.

Mechanism of Action

The compound exerts its effects primarily through redox reactions. The amino and hydroxyl groups facilitate electron transfer processes, making it an effective catalyst and inhibitor. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected are often related to oxidative stress and cellular respiration.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Anthracenedione, 1-amino-5-methoxy-
  • 9,10-Anthracenedione, 1-amino-5-chloro-
  • 1-Amino-5-chloroanthraquinone

Uniqueness

  • Functional Groups : The presence of both dimethylamino and hydroxyl groups sets it apart from other anthraquinones.
  • Reactivity : Its unique structure allows for a broader range of chemical reactions compared to similar compounds.
  • Applications : The combination of functional groups makes it more versatile in applications ranging from dye synthesis to medicinal chemistry.

Properties

CAS No.

72829-37-9

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

1-amino-5-(dimethylamino)-4,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C16H14N2O4/c1-18(2)8-4-6-10(20)14-12(8)16(22)13-9(19)5-3-7(17)11(13)15(14)21/h3-6,19-20H,17H2,1-2H3

InChI Key

CXGKWAGMKSPJMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N

Origin of Product

United States

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